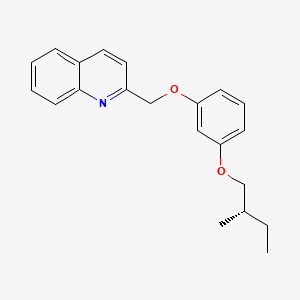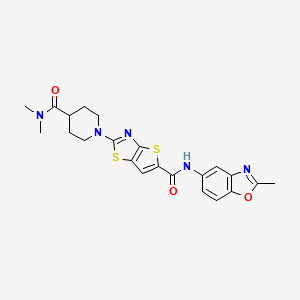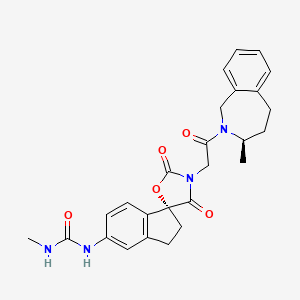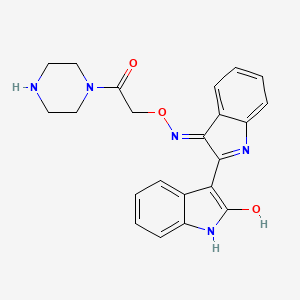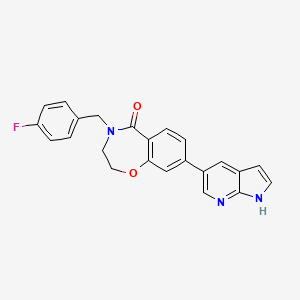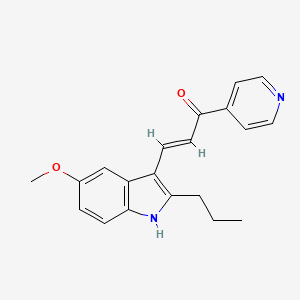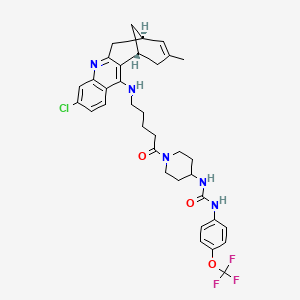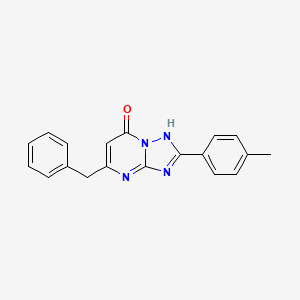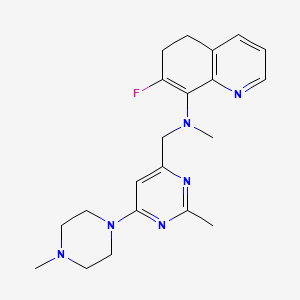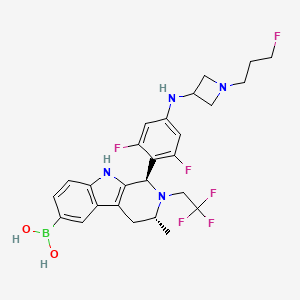
Estrogen receptor antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estrogen receptor antagonist 3 is a compound that inhibits the activity of estrogen receptors, particularly estrogen receptor alpha. Estrogen receptors are nuclear receptors that are activated by the hormone estrogen and play a crucial role in the development and progression of certain types of breast cancer. By blocking these receptors, estrogen receptor antagonists can help to prevent the growth and spread of cancer cells.
Méthodes De Préparation
The synthesis of estrogen receptor antagonist 3 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction to form the core structure of the compound. This is followed by various functional group modifications to achieve the desired antagonist properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Estrogen receptor antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Estrogen receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of estrogen receptors and to develop new synthetic methods for related compounds.
Biology: It is used to investigate the role of estrogen receptors in various biological processes, including cell growth, differentiation, and apoptosis.
Medicine: It is used in the development of new therapies for estrogen receptor-positive breast cancer and other hormone-related diseases.
Industry: It is used in the production of pharmaceuticals and other products that target estrogen receptors.
Mécanisme D'action
Estrogen receptor antagonist 3 exerts its effects by binding to estrogen receptors and preventing the hormone estrogen from activating them. This blocks the transcriptional activity of the receptors and inhibits the expression of genes that promote cell growth and survival. The compound also promotes the degradation of estrogen receptors, further reducing their activity. The molecular targets and pathways involved include the estrogen receptor alpha and various co-regulatory proteins that modulate its activity .
Comparaison Avec Des Composés Similaires
Estrogen receptor antagonist 3 is unique in its ability to completely block the activity of estrogen receptors without any agonist effects. This distinguishes it from other compounds such as tamoxifen, which has partial agonist activity and can sometimes promote the growth of cancer cells. Similar compounds include:
Fulvestrant: Another estrogen receptor antagonist that also promotes receptor degradation but has different pharmacokinetic properties.
Elacestrant: A selective estrogen receptor degrader that is orally bioavailable and used to treat advanced breast cancer.
Palazestrant: A complete estrogen receptor antagonist with superior pharmacokinetic properties and efficacy in preclinical models.
Propriétés
Formule moléculaire |
C26H29BF6N4O2 |
|---|---|
Poids moléculaire |
554.3 g/mol |
Nom IUPAC |
[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-yl]boronic acid |
InChI |
InChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1 |
Clé InChI |
XSDJPQDCVAANRX-DLUDVSRJSA-N |
SMILES isomérique |
B(C1=CC2=C(C=C1)NC3=C2C[C@H](N([C@@H]3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
SMILES canonique |
B(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


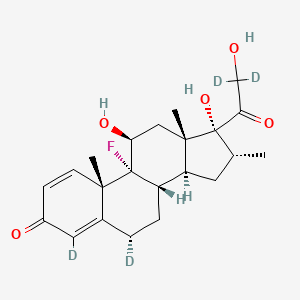
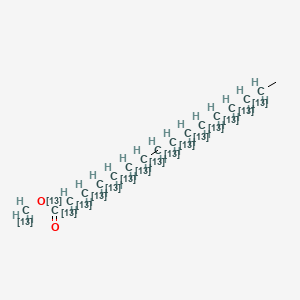

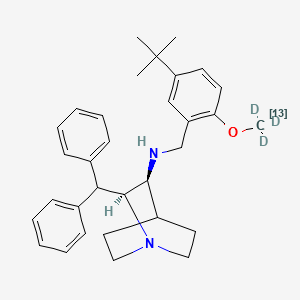
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
